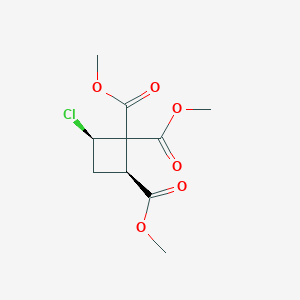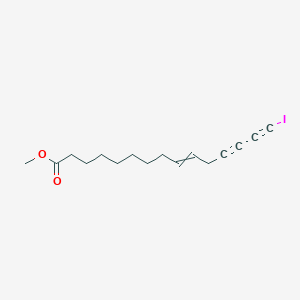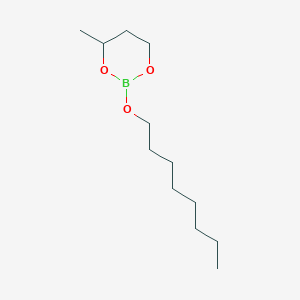
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and coatings.
Wirkmechanismus
The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane
Uniqueness
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .
Eigenschaften
CAS-Nummer |
63532-74-1 |
|---|---|
Molekularformel |
C12H25BO3 |
Molekulargewicht |
228.14 g/mol |
IUPAC-Name |
4-methyl-2-octoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
VIOINJNQOOIMEB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCC(O1)C)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
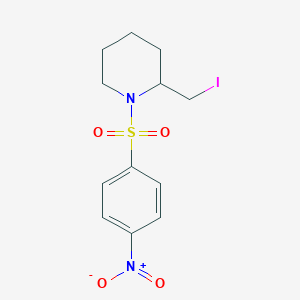
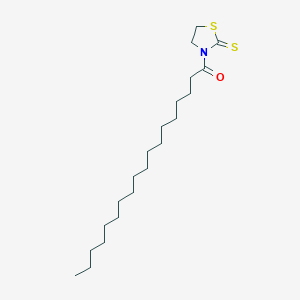
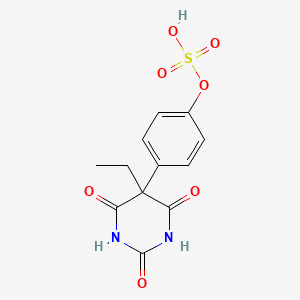


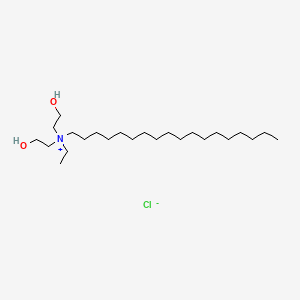
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
